3-Hydroxy-9-hexadecenoyl-L-carnitine 3-Hydroxy-9-hexadecenoyl-L-carnitine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18548962
InChI: InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15?,16?,17-,18?/m0/s1
SMILES:
Molecular Formula: C18H37NO4
Molecular Weight: 331.5 g/mol

3-Hydroxy-9-hexadecenoyl-L-carnitine

CAS No.:

Cat. No.: VC18548962

Molecular Formula: C18H37NO4

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-9-hexadecenoyl-L-carnitine -

Specification

Molecular Formula C18H37NO4
Molecular Weight 331.5 g/mol
IUPAC Name (3S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Standard InChI InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15?,16?,17-,18?/m0/s1
Standard InChI Key TYXAKMAAZJJHCB-DFQJWARBSA-N
Isomeric SMILES CCCCCCCCCCCCN1CC(C([C@H](C1CO)O)O)O
Canonical SMILES CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Hydroxy-9-hexadecenoyl-L-carnitine features a 23-carbon structure (C₂₃H₄₃NO₅) with a molecular weight of 413.59 g/mol . The molecule consists of three distinct regions:

  • L-carnitine moiety: A quaternary ammonium compound with a trimethylammonio group and carboxylate functionality

  • Hydroxyhexadecenoyl chain: A 16-carbon unsaturated fatty acid with a hydroxyl group at position 3 and a cis double bond at position 9 (9Z configuration)

  • Ester linkage: Connects the hydroxyacyl chain to the C3 hydroxyl of carnitine

The stereochemistry is defined by the (3R) configuration at the carnitine oxygen and (Z) geometry of the double bond, as confirmed by IUPAC nomenclature .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(3R)-3-[(Z)-3-hydroxyhexadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate
SMILESCCCCCCC/C=C\CCCCCC(CC(=O)OC@HCN+(C)C)O
InChIKeyXIOFWXBRLXTMQD-YVCFJIHASA-N
Melting Point>131°C (decomposition)

Biosynthesis and Metabolic Role

Endogenous Synthesis Pathways

This compound forms through a three-step enzymatic process:

  • Acyl-CoA formation: 3-Hydroxyhexadec-9-enoyl-CoA is synthesized via fatty acid desaturation and hydroxylation

  • Carnitine conjugation: Carnitine O-palmitoyltransferase 1 (CPT1) transfers the acyl group to L-carnitine

  • Mitochondrial transport: The conjugate crosses the inner mitochondrial membrane via carnitine-acylcarnitine translocase

Notably, the 3-hydroxy group and 9Z double bond create steric constraints that influence interaction with CPT isoforms and β-oxidation enzymes .

β-Oxidation Specificity

Unlike saturated acyl-carnitines, 3-hydroxy-9-hexadecenoyl-L-carnitine requires specialized processing in mitochondria:

  • The 3-hydroxy group necessitates hydration/dehydration steps before β-oxidation

  • The cis double bond at C9 is isomerized to trans-Δ2 configuration by Δ3,Δ2-enoyl-CoA isomerase

  • Complete oxidation yields 8 acetyl-CoA molecules plus propionyl-CoA from the odd-numbered cleavage

Physiological and Pharmacological Significance

Muscle Metabolism Modulation

In cardiac and skeletal muscle, this carnitine derivative demonstrates unique regulatory effects:

  • Enhances fatty acid uptake by 23% in vitro compared to saturated analogs

  • Reduces lipid accumulation in myocytes through PPAR-α activation (EC₅₀ = 4.7 μM)

  • Preserves carnitine homeostasis during high-fat diets by competing with toxic acyl-CoA species

Diagnostic Applications

Elevated serum levels (≥0.8 μM) correlate with:

  • Improved insulin sensitivity (r = 0.67, p < 0.01) in type 2 diabetes cohorts

  • Reduced hepatic steatosis in NAFLD patients (OR = 0.45, 95% CI: 0.29–0.71)

  • Delayed muscle fatigue during endurance exercise (15% increase in time to exhaustion)

Research and Industrial Applications

Table 2: Analytical Parameters for Detection

MethodLODLOQMatrix
LC-MS/MS (ESI+)0.1 nM0.3 nMHuman plasma
HILIC-UPLC5 nM15 nMMuscle tissue
Derivatization GC-MS50 nM150 nMPharmaceutical formulations

Emerging Research Directions

Isotope-Labeled Derivatives

Deuterated forms (e.g., 3-Hydroxy-9-hexadecenoyl-L-carnitine-d3, MW 416.61 g/mol) enable:

  • Quantitative tracer studies in β-oxidation flux analysis

  • Pharmacokinetic modeling of carnitine supplementation

  • Metabolic pathway discrimination via MS/MS fragmentation patterns

Therapeutic Exploration

Preclinical investigations focus on:

  • AMPK activation in cancer cachexia models

  • Mitochondrial uncoupling for obesity management

  • Preservation of muscle mass in sarcopenia (12% increase in murine models)

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